molecular formula C9H9NO3 B1297688 2,4-Dimethoxyphenyl isocyanate CAS No. 84370-87-6

2,4-Dimethoxyphenyl isocyanate

Cat. No.: B1297688
CAS No.: 84370-87-6
M. Wt: 179.17 g/mol
InChI Key: WRAZHLRMDRTLOZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenyl isocyanate is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including 2,4-Dimethoxyphenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, they can react with water to form a primary amine and carbon dioxide . The exact mode of action of this compound would depend on the specific context and the molecules it interacts with.

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .

Result of Action

Exposure to isocyanates can cause irritation to the eyes, skin, and respiratory system, and may lead to sensitization and allergic reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as isocyanates can react with water . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenyl isocyanate can be synthesized through the reaction of 2,4-dimethoxyaniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition. The general reaction is as follows:

2,4-Dimethoxyaniline+Phosgene2,4-Dimethoxyphenyl isocyanate+Hydrogen chloride\text{2,4-Dimethoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,4-Dimethoxyaniline+Phosgene→2,4-Dimethoxyphenyl isocyanate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxyphenyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form ureas.

    Addition Reactions: It can react with alcohols to form carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dimethoxyaniline and carbon dioxide.

Common Reagents and Conditions:

    Amines: React with this compound to form substituted ureas.

    Alcohols: React under mild conditions to form carbamates.

    Water: Hydrolysis occurs readily, especially in the presence of a catalyst.

Major Products Formed:

    Substituted Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    2,4-Dimethoxyaniline: Formed from hydrolysis.

Scientific Research Applications

2,4-Dimethoxyphenyl isocyanate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pyrrolo[3,2-d]pyrimidines.

    Biology: It is used in the modification of biomolecules for studying protein interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and coatings due to its reactivity with various nucleophiles.

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxyphenyl isocyanate
  • 2,6-Dimethoxyphenyl isocyanate

Comparison: 2,4-Dimethoxyphenyl isocyanate is unique due to the presence of two methoxy groups at the 2 and 4 positions on the benzene ring. This structural feature influences its reactivity and the types of products formed in reactions. Compared to its analogs, it offers distinct advantages in terms of selectivity and stability in various chemical processes.

Properties

IUPAC Name

1-isocyanato-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-3-4-8(10-6-11)9(5-7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAZHLRMDRTLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233349
Record name 2,4-Dimethoxyphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84370-87-6
Record name 2,4-Dimethoxyphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84370-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxyphenyl isocyanate
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Record name 2,4-Dimethoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIMETHOXYPHENYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-dimethoxyphenyl isocyanate in the synthesis of pyrrolo[3,2-d]pyrimidines?

A1: In this specific research, this compound acts as a reagent to introduce a ureido group to a resin-bound aminopyrrole intermediate. [] This reaction is crucial for forming the pyrimidine ring of the target pyrrolo[3,2-d]pyrimidine structure. Essentially, the isocyanate acts as a building block, contributing to the final structure of the synthesized compounds.

Q2: How is the 2,4-dimethoxyphenyl group removed from the final pyrrolo[3,2-d]pyrimidine product?

A2: The research paper doesn't explicitly focus on the 2,4-dimethoxyphenyl group's removal. It focuses on the overall solid-phase synthesis strategy and the final cleavage of the target pyrrolo[3,2-d]pyrimidine from the resin support. [] The presence or absence of the 2,4-dimethoxyphenyl group in the final product would depend on the specific reaction conditions and subsequent steps employed after the isocyanate's incorporation, which are not detailed in this study.

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